molecular formula C16H18FNO2S B4036858 4-fluoro-N-(4-phenylbutyl)benzenesulfonamide

4-fluoro-N-(4-phenylbutyl)benzenesulfonamide

Cat. No.: B4036858
M. Wt: 307.4 g/mol
InChI Key: HBZWIICROGKJAY-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-phenylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a fluorine atom attached to a benzene ring, which is further connected to a phenylbutyl group through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-phenylbutyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 4-phenylbutylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 4-phenylbutylamine and triethylamine in dichloromethane at low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Automated Systems: For precise control of temperature, addition rates, and reaction times.

    Purification Techniques: Such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Oxidation: The phenylbutyl group can be oxidized to introduce functional groups like hydroxyl or carbonyl.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: The primary amine derivative.

    Oxidation: Hydroxylated or carbonylated derivatives of the phenylbutyl group.

Scientific Research Applications

4-fluoro-N-(4-phenylbutyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: Used as a probe to study enzyme inhibition and receptor binding due to its structural features.

    Materials Science: Explored for its properties in the development of novel materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 4-fluoro-N-(4-phenylbutyl)benzenesulfonamide exerts its effects involves:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with signal transduction pathways by binding to specific proteins or enzymes, altering their function and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-phenylbutyl)benzenesulfonamide
  • 4-bromo-N-(4-phenylbutyl)benzenesulfonamide
  • 4-methyl-N-(4-phenylbutyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(4-phenylbutyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-(4-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c17-15-9-11-16(12-10-15)21(19,20)18-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12,18H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZWIICROGKJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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